molecular formula C9H14ClNO2 B2591151 D-Tyrosinol hydrochloride CAS No. 40829-04-7

D-Tyrosinol hydrochloride

Cat. No.: B2591151
CAS No.: 40829-04-7
M. Wt: 203.67
InChI Key: PNGCRFWYSRUQTB-DDWIOCJRSA-N
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Description

D-Tyrosinol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.67. The purity is usually 95%.
BenchChem offers high-quality D-Tyrosinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Tyrosinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGCRFWYSRUQTB-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40829-04-7
Record name D-Tyrosinol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

D-Tyrosinol hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-Tyrosinol Hydrochloride

This guide provides a comprehensive overview of the physical and chemical properties of D-Tyrosinol hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from established technical data sheets and scientific literature to ensure accuracy and reliability.

Introduction and Strategic Importance

D-Tyrosinol hydrochloride is the hydrochloride salt of D-Tyrosinol, a chiral amino alcohol derived from the D-isomer of the amino acid tyrosine. Its structural similarity to tyrosine and related neurotransmitters makes it a valuable chiral building block in synthetic organic chemistry. The presence of a primary amine, a primary alcohol, and a phenolic hydroxyl group provides multiple reaction sites, enabling its incorporation into a diverse range of complex molecules. Its primary utility is found in peptide synthesis and as a precursor for developing novel pharmaceutical agents, particularly those requiring specific stereochemistry for biological activity.[1][2]

Chemical and Physical Characteristics

A thorough understanding of the fundamental properties of D-Tyrosinol hydrochloride is critical for its effective use in experimental design, from solubilization and reaction setup to purification and characterization.

Chemical Identity
  • IUPAC Name: (2R)-2-amino-3-(4-hydroxyphenyl)propan-1-ol hydrochloride

  • Synonyms: (R)-2-Amino-3-(4-hydroxyphenyl)-1-propanol hydrochloride

  • CAS Number: 40829-04-7[3]

  • Molecular Formula: C₉H₁₄ClNO₂[3]

  • Linear Formula: 4-(HO)C₆H₄CH₂CH(NH₂)CH₂OH · HCl

  • InChI Key: PNGCRFWYSRUQTB-DDWIOCJRSA-N

  • SMILES: Cl[H].NCc1ccc(O)cc1

Diagram 1: Chemical Structure of D-Tyrosinol Hydrochloride

Caption: 2D structure of D-Tyrosinol hydrochloride, highlighting key functional groups.

Physicochemical Data Summary

The properties below have been consolidated from various suppliers and databases to provide a reliable reference for laboratory use.

PropertyValueSource(s)
Molecular Weight 203.67 g/mol [3]
Appearance White to off-white crystalline powderInferred from similar compounds[2]
Melting Point 161-165 °C (lit.)
Solubility Soluble in water. The parent compound, D-Tyrosine, is soluble in 1 M HCl. As a hydrochloride salt, D-Tyrosinol is expected to have good aqueous solubility.[4][5]
Optical Rotation [α]²²/D +18° (c=1 in H₂O)
Purity Typically ≥98%

Spectroscopic and Analytical Characterization

While specific spectral data is proprietary to manufacturers, standard analytical techniques are used to confirm the identity and purity of D-Tyrosinol hydrochloride. Researchers should expect to see characteristic signals corresponding to its structure:

  • ¹H NMR: Distinct peaks corresponding to the aromatic protons on the phenolic ring, the methine proton of the chiral center, and the diastereotopic methylene protons adjacent to the aromatic ring and the hydroxymethyl group.

  • ¹³C NMR: Resonances for the aromatic carbons, the chiral carbon atom, the benzylic carbon, and the carbon of the hydroxymethyl group.

  • IR Spectroscopy: Characteristic absorption bands for O-H stretching (alcohol and phenol), N-H stretching (ammonium salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).[6]

  • Mass Spectrometry: A molecular ion peak corresponding to the free base (C₉H₁₃NO₂) and fragmentation patterns consistent with the structure.

Synthesis and Purification Overview

D-Tyrosinol hydrochloride is typically synthesized from its parent amino acid, D-Tyrosine. The synthetic strategy involves the selective reduction of the carboxylic acid functional group to a primary alcohol.

Diagram 2: Conceptual Synthesis Workflow

Synthesis_Workflow start D-Tyrosine (Starting Material) protect Protection of Amine/Phenol Groups (e.g., Boc, Cbz) start->protect 1. reduce Selective Reduction of Carboxylic Acid (e.g., BH₃·THF, LiAlH₄) protect->reduce 2. deprotect Deprotection reduce->deprotect 3. salt Salt Formation (HCl in ether/dioxane) deprotect->salt 4. purify Purification (Recrystallization) salt->purify 5. final D-Tyrosinol hydrochloride (Final Product) purify->final 6.

Caption: A conceptual workflow for the synthesis of D-Tyrosinol hydrochloride from D-Tyrosine.

The causality behind this multi-step process is rooted in chemoselectivity. The amine and phenol groups must be protected to prevent them from reacting with the strong reducing agents required to convert the carboxylic acid into an alcohol. After reduction, the protecting groups are removed, and the resulting D-Tyrosinol free base is converted to its more stable and handleable hydrochloride salt. Purification is typically achieved via recrystallization to yield a high-purity product.

Core Applications in Research and Development

The utility of D-Tyrosinol hydrochloride is primarily driven by its defined stereochemistry and versatile functional groups.

Peptide Synthesis

D-Tyrosinol hydrochloride is an established building block in solution-phase peptide synthesis. It can be used to introduce a C-terminal amino alcohol, which can impart unique conformational properties to the resulting peptide or serve as a handle for further modification.

Pharmaceutical and Agrochemical Development

As a chiral precursor, it is integral to the synthesis of complex, biologically active molecules.[1] Its structural motif is found in various compounds being investigated for:

  • Neurological Disorders: Its resemblance to neurotransmitter precursors makes it a valuable starting material for synthesizing novel agents targeting the central nervous system.[1][2]

  • Enzyme Inhibition Studies: The molecule and its derivatives are used to probe the active sites of enzymes, such as in studies on the stereospecificity of horseradish peroxidase.

Biochemical Research

Researchers utilize D-Tyrosinol hydrochloride in various biochemical studies to:

  • Investigate metabolic pathways involving tyrosine derivatives.[1]

  • Serve as a stereospecific substrate or inhibitor in enzymatic assays.

  • Explore the biological effects of D-amino alcohol-containing structures.

Diagram 3: Application in Peptide Coupling Workflow

Peptide_Coupling cluster_reactants Reactants cluster_reagents Reagents d_tyrosinol D-Tyrosinol HCl reaction Peptide Coupling Reaction (Amide Bond Formation) d_tyrosinol->reaction peptide N-Protected Peptide/Amino Acid (e.g., Boc-Gly-OH) peptide->reaction coupling Coupling Agent (e.g., EDC, HATU) coupling->reaction base Non-nucleophilic Base (e.g., DIPEA) base->reaction solvent Aprotic Solvent (e.g., DMF, DCM) solvent->reaction product Resulting Peptide with C-terminal D-Tyrosinol reaction->product

Caption: Workflow illustrating the use of D-Tyrosinol HCl in a standard peptide coupling reaction.

Experimental Protocol: Amide Coupling

This protocol provides a self-validating system for coupling an N-protected amino acid to the amine group of D-Tyrosinol hydrochloride.

Objective: To synthesize Boc-Gly-D-Tyrosinol.

Materials:

  • D-Tyrosinol hydrochloride

  • Boc-Glycine (Boc-Gly-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve D-Tyrosinol hydrochloride (1.0 eq) in anhydrous DMF.

  • Neutralization: Add DIPEA (2.2 eq) to the solution dropwise while stirring. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling reaction. Stir for 10-15 minutes at room temperature.

    • Causality: The free amine of D-Tyrosinol must be generated in situ for it to act as a nucleophile. DIPEA is a non-nucleophilic base that will not compete in the coupling reaction.

  • Coupling Agent Activation: In a separate flask, dissolve Boc-Gly-OH (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir for 20 minutes at 0 °C.

    • Causality: EDC activates the carboxylic acid of Boc-Glycine. HOBt is added to form an active ester intermediate, which suppresses racemization and improves coupling efficiency.

  • Coupling Reaction: Transfer the activated Boc-Gly-OH solution to the flask containing the D-Tyrosinol free base at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Extraction:

    • Quench the reaction by adding water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Causality: The aqueous washes remove unreacted starting materials, coupling byproducts (like the EDC-urea), and residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: Purify the crude product by flash column chromatography (silica gel). Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Safety, Handling, and Storage

Hazard Identification:

  • Harmful if swallowed or inhaled.[3]

  • Causes skin and serious eye irritation.[3][6]

  • May cause respiratory irritation.[3][6]

Recommended Precautions:

  • Handle in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.[3]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term stability, store under an inert atmosphere.[3] Recommended storage temperatures range from room temperature to 0-8 °C.[2][3]

References

  • D-Tyrosinol hydrochloride 98%.

  • D-Tyrosinol hydrochloride.

  • D-Tyrosinol hydrochloride | 40829-04-7.

  • The Solubility of Tyrosine.

  • Solubility Profile of D-Tyrosyl-D-proline: A Technical Guide.

  • D-Tyrosine | Melanogenesis Inhibitor.

  • D-Tyrosine methyl ester hydrochloride.

  • D-Tyrosine | C9H11NO3 | CID 71098.

  • L-Tyrosine | C9H11NO3 | CID 6057.

Sources

D-Tyrosinol Hydrochloride: A Chiral Precursor for the Synthesis of Novel Neurotransmitter Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate signaling network of the central nervous system, governed by neurotransmitters, presents a vast frontier for therapeutic intervention. The development of novel molecules that can modulate neurotransmitter pathways with high specificity and efficacy is a cornerstone of modern medicinal chemistry. Within this pursuit, the principles of stereochemistry are paramount, as the chirality of a drug candidate can profoundly influence its pharmacological activity. This guide focuses on D-Tyrosinol hydrochloride, a versatile and stereochemically defined building block derived from the amino acid D-tyrosine. As a chiral precursor, D-Tyrosinol hydrochloride offers a strategic starting point for the enantioselective synthesis of a diverse array of neurotransmitter analogs, particularly those mimicking the structure and function of catecholamines like dopamine and norepinephrine. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthetic utility, and pharmacological potential of D-Tyrosinol hydrochloride in the creation of next-generation neurological therapeutics.

D-Tyrosinol Hydrochloride: A Profile of a Versatile Chiral Building Block

D-Tyrosinol, with the chemical formula HOC₆H₄CH₂CH(NH₂)CH₂OH, is a chiral amino alcohol derived from the reduction of the carboxylic acid functionality of D-tyrosine.[1] Its hydrochloride salt form enhances its stability and solubility, making it a convenient starting material for various chemical transformations. The inherent chirality of D-Tyrosinol hydrochloride, originating from the D-configuration of the parent amino acid, makes it an invaluable tool in asymmetric synthesis, allowing for the stereocontrolled introduction of a critical pharmacophore.

Physicochemical Properties

A thorough understanding of the physicochemical properties of D-Tyrosinol hydrochloride is essential for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₄ClNO₂[Source]
Molecular Weight 203.67 g/mol [Source]
Appearance White to off-white crystalline solid[Source]
Melting Point 161-165 °C[Source]
Solubility Soluble in water[Source]
Chirality (R)-configuration[Source]
The Significance of Chirality in Neurotransmitter Analogs

The biological activity of many neurotransmitter analogs is highly dependent on their stereochemistry.[1][2] Adrenergic receptors, for instance, exhibit stereoselectivity, with one enantiomer of an agonist often displaying significantly higher potency than its mirror image.[3][4] The use of an enantiomerically pure starting material like D-Tyrosinol hydrochloride is therefore a critical strategy to avoid the complexities and potential drawbacks of racemic mixtures in drug development.[5]

The Biosynthetic Blueprint: Tyrosine as the Natural Precursor to Catecholamines

To appreciate the synthetic utility of D-Tyrosinol, it is instructive to first understand the natural biosynthetic pathway of catecholamines, which originates from its parent amino acid, L-tyrosine.

digraph "Catecholamine Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Tyrosine [label="L-Tyrosine"]; L_DOPA [label="L-DOPA"]; Dopamine [label="Dopamine"]; Norepinephrine [label="Norepinephrine"]; Epinephrine [label="Epinephrine"];

Tyrosine -> L_DOPA [label="Tyrosine\nHydroxylase"]; L_DOPA -> Dopamine [label="DOPA\nDecarboxylase"]; Dopamine -> Norepinephrine [label="Dopamine\nβ-Hydroxylase"]; Norepinephrine -> Epinephrine [label="Phenylethanolamine\nN-methyltransferase"]; }

Figure 1: Biosynthetic pathway of catecholamines from L-Tyrosine.

This natural pathway highlights the core phenylethanolamine scaffold present in key neurotransmitters. D-Tyrosinol provides a synthetic entry point to analogs of these crucial signaling molecules, retaining the essential stereochemistry at the carbon bearing the amino group.

Synthetic Strategies: From D-Tyrosinol Hydrochloride to Neurotransmitter Analogs

The transformation of D-Tyrosinol hydrochloride into valuable neurotransmitter analogs involves a series of strategic chemical modifications. The primary amino and hydroxyl groups of D-Tyrosinol offer versatile handles for derivatization, while the phenolic hydroxyl group can be further manipulated to introduce functionalities that modulate receptor binding and selectivity.

Protection and Deprotection Strategies

Given the multiple reactive sites in D-Tyrosinol, the use of protecting groups is often a necessary first step to achieve regioselectivity in subsequent reactions. The choice of protecting group is critical and depends on the planned reaction conditions for both the synthetic steps and the final deprotection.

digraph "Protecting_Group_Strategy" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

D_Tyrosinol [label="D-Tyrosinol\nHydrochloride"]; Protected_Tyrosinol [label="N,O-Protected\nD-Tyrosinol"]; Derivatized_Analog [label="Derivatized\nAnalog"]; Final_Analog [label="Final Neurotransmitter\nAnalog"];

D_Tyrosinol -> Protected_Tyrosinol [label="Protection"]; Protected_Tyrosinol -> Derivatized_Analog [label="Functionalization"]; Derivatized_Analog -> Final_Analog [label="Deprotection"]; }

Figure 2: General workflow for the synthesis of analogs from D-Tyrosinol.

Common protecting groups for the amine functionality include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), which can be introduced under standard conditions. The hydroxyl groups can be protected as silyl ethers (e.g., TBDMS) or benzyl ethers. Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in complex syntheses.

Synthesis of Phenylethanolamine Analogs

A key class of neurotransmitter analogs accessible from D-Tyrosinol are the phenylethanolamines, which include adrenergic receptor agonists and antagonists. The synthesis of these compounds often involves the strategic modification of the amino and phenolic hydroxyl groups.

Experimental Protocol: N-Alkylation of Protected D-Tyrosinol

This protocol outlines a general procedure for the N-alkylation of a protected D-Tyrosinol derivative, a common step in the synthesis of various neurotransmitter analogs.

  • Protection of D-Tyrosinol:

    • Dissolve D-Tyrosinol hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base, such as sodium carbonate, to neutralize the hydrochloride and deprotonate the amino group.

    • To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise to protect the primary amine.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

    • Extract the N-Boc-D-Tyrosinol and purify by column chromatography.

  • N-Alkylation:

    • To a solution of N-Boc-D-Tyrosinol in an aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0 °C.

    • After stirring for a short period, add the desired alkyl halide (e.g., isopropyl iodide for the synthesis of an N-isopropyl analog).

    • Allow the reaction to proceed at room temperature until completion.

    • Quench the reaction with water and extract the N-alkylated product.

    • Purify the product by column chromatography.

  • Deprotection:

    • Dissolve the purified N-alkylated, N-Boc protected intermediate in a suitable solvent like dichloromethane (DCM).

    • Add an acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure to yield the desired N-alkylated phenylethanolamine analog.

Causality Behind Experimental Choices:

  • The use of the Boc protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Sodium hydride is a strong, non-nucleophilic base suitable for the deprotonation of the amino group prior to alkylation, minimizing side reactions.

  • DMF is a polar aprotic solvent that effectively solvates both the protected amino alcohol and the reagents, facilitating the reaction.

Structure-Activity Relationships (SAR) and Pharmacological Evaluation

The therapeutic potential of newly synthesized neurotransmitter analogs is determined through rigorous pharmacological evaluation. Understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Key Structural Features Influencing Activity

For phenylethanolamine-based neurotransmitter analogs, several structural features are known to be critical for their interaction with adrenergic receptors:

  • The Chiral Hydroxyl Group: The stereochemistry of the hydroxyl group on the benzylic carbon is crucial for high-affinity binding to adrenergic receptors. The (R)-configuration, inherent in analogs derived from D-Tyrosinol, is often associated with potent agonist activity at β-adrenergic receptors.[4]

  • The Amino Group: The nature of the substituent on the amino group significantly influences receptor selectivity (α vs. β) and potency. For example, increasing the steric bulk of the N-substituent generally favors β-receptor activity.

  • The Phenolic Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical for receptor activation. Analogs of catecholamines typically require two hydroxyl groups on the phenyl ring for maximal efficacy.

Biological Evaluation of D-Tyrosinol-Derived Analogs

The biological activity of synthesized analogs is typically assessed through a battery of in vitro and in vivo assays.

In Vitro Assays:

  • Receptor Binding Assays: These assays determine the affinity of the synthesized compounds for their target receptors (e.g., α₁-, α₂-, β₁-, β₂-adrenergic receptors). Radioligand binding assays are commonly employed for this purpose.

  • Functional Assays: These assays measure the functional consequence of receptor binding, such as the stimulation or inhibition of second messenger production (e.g., cAMP for β-adrenergic receptors).

In Vivo Studies:

  • Animal models are used to evaluate the physiological effects of the compounds, such as changes in blood pressure, heart rate, and bronchodilation. These studies also provide valuable information on the pharmacokinetic and pharmacodynamic properties of the drug candidates.

Conclusion

D-Tyrosinol hydrochloride stands as a powerful and versatile chiral precursor in the synthesis of novel neurotransmitter analogs. Its inherent stereochemistry provides a direct route to enantiomerically pure compounds, a critical consideration in modern drug design. By leveraging established synthetic methodologies, including strategic protection and functionalization, researchers can access a wide array of phenylethanolamine derivatives and other related structures. The continued exploration of D-Tyrosinol-based scaffolds, coupled with rigorous pharmacological evaluation and a deep understanding of structure-activity relationships, holds significant promise for the development of next-generation therapeutics targeting a range of neurological and psychiatric disorders.

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Methodological & Application

Chiral Synthesis Protocols for D-Tyrosinol: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral D-Tyrosinol in Modern Pharmaceuticals

In the landscape of pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. D-Tyrosinol, the D-enantiomer of the amino alcohol derived from tyrosine, is a valuable chiral building block in the synthesis of complex pharmaceutical agents.[3] Its incorporation into drug candidates can enhance stability against enzymatic degradation, a crucial factor for improving in-vivo half-life and therapeutic efficacy.[4] The unique stereochemistry of D-Tyrosinol allows for precise three-dimensional arrangements within a larger molecule, which is fundamental for specific interactions with biological targets.[4] This application note provides a detailed guide to the chiral synthesis of D-Tyrosinol, offering researchers and drug development professionals a selection of robust protocols and the scientific rationale behind them.

Comparative Overview of Synthetic Strategies

The synthesis of enantiomerically pure D-Tyrosinol can be approached through several strategic pathways. The choice of method often depends on factors such as scale, cost, desired purity, and available resources. The primary strategies include:

  • Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure starting material from nature. D-Tyrosine serves as an ideal chiral precursor for the synthesis of D-Tyrosinol. This method is often the most direct and cost-effective.

  • Asymmetric Synthesis: This strategy involves the creation of the desired stereocenter from a prochiral precursor using a chiral catalyst or reagent. While powerful, this approach can be more complex and costly to develop.

  • Enzymatic Resolution/Reduction: Biocatalysis offers a highly selective and environmentally friendly alternative. This can involve the kinetic resolution of a racemic mixture of tyrosinol or the direct, enantioselective reduction of a suitable precursor to D-Tyrosinol.

This guide will focus on the most established and practical approach: chiral pool synthesis starting from D-Tyrosine. We will detail two primary chemical reduction protocols and discuss the emerging potential of biocatalytic methods.

Chemical Synthesis of D-Tyrosinol from D-Tyrosine

The direct reduction of the carboxylic acid functionality of D-Tyrosine to a primary alcohol yields D-Tyrosinol. This transformation requires potent reducing agents. We present two well-established methods using Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) with in-situ generation of a more reactive borohydride species.

Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction of D-Tyrosine

Lithium aluminum hydride is a powerful reducing agent capable of directly reducing carboxylic acids to alcohols.[5] This protocol is adapted from a general procedure for the reduction of amino acids.[6]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dried solvents and glassware.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Slow Addition of D-Tyrosine: The reaction of LiAlH₄ with the acidic proton of the carboxylic acid and the phenolic hydroxyl group is highly exothermic and generates hydrogen gas. Slow, portion-wise addition of D-Tyrosine to the LiAlH₄ suspension is crucial for controlling the reaction rate and ensuring safety.

  • Reflux: Heating the reaction mixture to reflux ensures the complete reduction of the carboxyl group.

  • Fieser Workup: The "Fieser workup" is a well-established and safe method for quenching LiAlH₄ reactions.[7] It involves the sequential addition of water, aqueous sodium hydroxide, and then more water to produce a granular, easily filterable precipitate of aluminum salts.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware thoroughly prep2 Charge flask with LiAlH4 and anhydrous THF prep1->prep2 prep3 Flush with Nitrogen prep2->prep3 react1 Cool to 0°C prep3->react1 react2 Slowly add D-Tyrosine react1->react2 react3 Warm to RT and reflux react2->react3 workup1 Cool to 0°C react3->workup1 workup2 Quench with H2O, NaOH(aq), H2O workup1->workup2 workup3 Filter and wash precipitate workup2->workup3 workup4 Dry and concentrate filtrate workup3->workup4 workup5 Purify by recrystallization workup4->workup5

Figure 1: Workflow for LiAlH₄ reduction of D-Tyrosine.

Step-by-Step Methodology:

  • Preparation:

    • Under an inert atmosphere of nitrogen, equip a dry three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

    • Carefully add lithium aluminum hydride (LiAlH₄, 4 equivalents) to anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C using an ice bath.

  • Reaction:

    • Slowly and portion-wise, add D-Tyrosine (1 equivalent) to the stirred LiAlH₄ suspension. Caution: Vigorous gas evolution (hydrogen) will occur.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the sequential dropwise addition of:

      • Water (x mL, where x = grams of LiAlH₄ used)

      • 15% aqueous Sodium Hydroxide (x mL)

      • Water (3x mL)

    • Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.

    • Filter the precipitate through a pad of Celite® and wash thoroughly with THF and then ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude D-Tyrosinol.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether or water).[8]

Protocol 2: Modified Sodium Borohydride (NaBH₄) Reduction of D-Tyrosine Methyl Ester

Sodium borohydride is a milder reducing agent than LiAlH₄ and does not typically reduce carboxylic acids.[2][9] However, it can effectively reduce esters to alcohols.[10][11] This two-step protocol involves the initial esterification of D-Tyrosine followed by reduction. The addition of a Lewis acid like CaCl₂ can enhance the reducing power of NaBH₄.[10]

Causality Behind Experimental Choices:

  • Esterification: The carboxylic acid is converted to a methyl ester to make it susceptible to reduction by NaBH₄. Thionyl chloride in methanol is a common and effective method for this transformation.

  • In-situ Generation of a More Reactive Hydride: The addition of a Lewis acid like CaCl₂ to NaBH₄ in situ generates a more reactive borohydride species, capable of reducing the ester.

  • Protic Solvent: The reduction is typically carried out in a protic solvent like methanol or ethanol, which also serves as a proton source during the workup.

Experimental Workflow:

cluster_ester Esterification cluster_reduction Reduction cluster_workup Workup & Purification ester1 Suspend D-Tyrosine in Methanol ester2 Add Thionyl Chloride at 0°C ester1->ester2 ester3 Reflux to form D-Tyrosine methyl ester ester2->ester3 ester4 Isolate the methyl ester ester3->ester4 reduc1 Dissolve ester in Methanol/DCM ester4->reduc1 reduc2 Add NaBH4 and CaCl2 reduc1->reduc2 reduc3 Stir at room temperature reduc2->reduc3 workup1 Quench with dilute HCl reduc3->workup1 workup2 Extract with an organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography or recrystallization workup3->workup4

Figure 2: Workflow for NaBH₄ reduction of D-Tyrosine methyl ester.

Step-by-Step Methodology:

  • Esterification of D-Tyrosine:

    • Suspend D-Tyrosine (1 equivalent) in methanol.

    • Cool the suspension to 0°C and slowly add thionyl chloride (1.2 equivalents).

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain D-Tyrosine methyl ester hydrochloride.

  • Reduction of D-Tyrosine Methyl Ester:

    • Dissolve the D-Tyrosine methyl ester hydrochloride in a mixture of methanol and dichloromethane.

    • Add sodium borohydride (NaBH₄, 4-6 equivalents) portion-wise, followed by calcium chloride (CaCl₂, 2-3 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude D-Tyrosinol by flash column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

ParameterProtocol 1: LiAlH₄ ReductionProtocol 2: Modified NaBH₄ Reduction
Starting Material D-TyrosineD-Tyrosine
Key Reagents LiAlH₄, THFThionyl Chloride, Methanol, NaBH₄, CaCl₂
Number of Steps 12
Typical Yield 70-85%60-80% (over two steps)
Enantiomeric Purity High (retention of configuration)High (retention of configuration)
Safety Considerations Highly reactive, requires anhydrous conditionsGenerates HCl gas, uses flammable solvents

Emerging Biocatalytic Approaches

Biocatalysis represents a promising frontier for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. While specific enzymes for the direct reduction of D-Tyrosine to D-Tyrosinol are not yet widely commercially available, the potential for this approach is significant.

Potential Biocatalytic Strategies:

  • Alcohol Dehydrogenases (ADHs): Engineered ADHs could potentially reduce a keto-acid precursor to D-Tyrosinol with high enantioselectivity.

  • Carboxylic Acid Reductases (CARs): These enzymes are capable of reducing carboxylic acids to aldehydes, which can then be further reduced to the alcohol by an ADH in a one-pot cascade reaction.

The development of bespoke enzymes through directed evolution is an active area of research that may soon provide efficient and sustainable routes to D-Tyrosinol and other chiral amino alcohols.

Characterization of D-Tyrosinol

The identity and purity of the synthesized D-Tyrosinol should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons, the methine proton, and the methylene protons of the alcohol. The integration of these signals should be consistent with the structure.
¹³C NMR Peaks corresponding to the aromatic carbons, the benzylic carbon, the methine carbon, and the methylene carbon.[12]
IR Spectroscopy Broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[13]
Mass Spectrometry A molecular ion peak corresponding to the mass of D-Tyrosinol.
Chiral HPLC/GC A single peak corresponding to the D-enantiomer, confirming high enantiomeric purity.
Optical Rotation A specific optical rotation value characteristic of D-Tyrosinol.

Conclusion

This application note has provided a comprehensive overview of the chiral synthesis of D-Tyrosinol, a key building block in pharmaceutical research. Detailed, step-by-step protocols for the chemical reduction of D-Tyrosine using both lithium aluminum hydride and a modified sodium borohydride method have been presented, along with the underlying scientific principles. The potential of emerging biocatalytic methods has also been highlighted. By providing this practical guidance, we aim to empower researchers and drug development professionals in their pursuit of novel and effective therapeutics.

References

  • l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences. [Link]

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  • NaBH4 Reduction of Ketone to Alcohol. Chemistry LibreTexts. [Link]

  • L-VALINOL. Organic Syntheses. [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

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  • Show how you would accomplish the following transformations. You may use any additional reagents you need. (c). Pearson. [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage. [Link]

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  • NaBH4 reduction of ester. Reddit. [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley. [Link]

  • Chiral auxiliary - An agent for Asymmetric Synthesis. YouTube. [Link]

  • Synthesis of the d- and l-3: 4-dihydroxyphenylalanines. National Institutes of Health. [Link]

  • Purification of tyrosine.
  • Unexpected differences between D- and L- tyrosine lead to chiral enhancement in racemic mixtures. National Institutes of Health. [Link]

  • Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. ResearchGate. [Link]

  • Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. National Institutes of Health. [Link]

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  • The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single... ResearchGate. [Link]

  • 14.1 T 17 O MAS NMR spectra of (a) L-tyrosine⋅HCl, (b)... ResearchGate. [Link]

  • Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT 2A receptor antagonists for nonalcoholic fatty liver disease. National Institutes of Health. [Link]

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  • Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ResearchGate. [Link]

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Application Notes and Protocols for D-Tyrosinol Hydrochloride in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of D-Tyrosinol for Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, the modification of peptide structures is a cornerstone strategy for enhancing therapeutic profiles. Peptides, while offering high specificity and potency, are often hampered by rapid enzymatic degradation in vivo. The incorporation of non-canonical amino acids, particularly those with D-stereochemistry, is a well-established method to confer resistance to proteolysis.[1][2] D-Tyrosinol, the reduced amino alcohol analogue of D-Tyrosine, offers a dual strategic advantage. Firstly, its D-configuration provides steric shielding against common peptidases that preferentially recognize L-amino acids. Secondly, the C-terminal alcohol functionality, replacing the typical carboxylic acid, can significantly alter the peptide's physicochemical properties, including its stability, membrane permeability, and receptor binding interactions.[3][4][]

This document serves as a detailed technical guide for the use of D-Tyrosinol hydrochloride in solution-phase peptide synthesis (SPPS). While solid-phase synthesis is prevalent, solution-phase methods remain indispensable for specific sequences, large-scale production, and syntheses where on-resin aggregation is a concern.[2] We will explore the fundamental principles, provide a detailed, step-by-step protocol for a representative dipeptide synthesis, and discuss the critical parameters that ensure a successful and high-purity outcome.

Core Principles and Rationale

The synthesis of a peptide bond is fundamentally an amidation reaction between a carboxylic acid and an amine. In solution-phase synthesis, this process is conducted in a homogenous medium, requiring careful selection of protecting groups, coupling reagents, and purification strategies to isolate the desired product after each step.

The Role of D-Tyrosinol Hydrochloride

D-Tyrosinol is typically supplied as a hydrochloride salt to improve its stability and shelf-life. The amine group is protonated, forming an ammonium chloride salt. For the amine to become nucleophilic and participate in the coupling reaction, it must be deprotonated to the free amine. This is a critical first step in the reaction sequence and is typically achieved by the addition of a non-nucleophilic organic base.[2][6]

Protecting Group Strategy

To prevent self-polymerization and unwanted side reactions, the amino group of the incoming amino acid and any reactive side chains must be temporarily protected.[2] The choice of protecting group is dictated by the overall synthetic strategy. For this guide, we will focus on the widely used tert-butyloxycarbonyl (Boc) group for Nα-protection due to its stability and straightforward removal under acidic conditions that are orthogonal to many side-chain protecting groups.

The phenolic hydroxyl group of the tyrosine side chain can also be reactive. While in some short syntheses it may be left unprotected, it is best practice to protect it to avoid potential O-acylation during the coupling step.[2][7][8] A common protecting group compatible with the Boc strategy is the benzyl (Bzl) ether, which is typically removed during the final deprotection step by hydrogenolysis.

The Coupling Reaction: Activation and Amide Bond Formation

The formation of the amide bond requires the activation of the carboxylic acid of the N-protected amino acid. This is because the carboxylate is a poor electrophile. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) , are classic activating agents. In the presence of an additive like N-hydroxysuccinimide (HOSu) , DCC forms a highly reactive O-acylisourea intermediate, which is then converted to an NHS-ester. This activated ester reacts efficiently with the free amine of D-Tyrosinol to form the desired peptide bond, minimizing the risk of racemization.[9]

Experimental Workflow and Visualization

The overall process for the synthesis of an N-protected dipeptide terminating in D-Tyrosinol can be visualized as a sequence of distinct chemical transformations, each followed by a purification step.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Isolation N_Prot N-Protected Amino Acid (e.g., Boc-L-Ala-OH) Activation Carboxyl Activation (DCC/HOSu) N_Prot->Activation D_Tyr_HCl D-Tyrosinol·HCl Neutralization Neutralization (Base Addition, e.g., DIEA) D_Tyr_HCl->Neutralization Coupling Peptide Bond Formation Neutralization->Coupling Free Amine Activation->Coupling Activated Ester Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Purify Crystallization or Chromatography Workup->Purify Product Protected Dipeptide (Boc-Ala-Tyrosinol) Purify->Product

Caption: Workflow for solution-phase synthesis of a protected dipeptide with D-Tyrosinol.

Detailed Protocol: Synthesis of Boc-L-Alanyl-D-Tyrosinol

This protocol provides a representative procedure for the coupling of N-Boc-protected L-Alanine with D-Tyrosinol hydrochloride.

Materials and Reagents
ReagentMolar Mass ( g/mol )Purpose
D-Tyrosinol hydrochloride203.66C-terminal amino alcohol
Boc-L-Alanine189.21N-protected amino acid
N,N'-Dicyclohexylcarbodiimide (DCC)206.33Coupling agent
N-Hydroxysuccinimide (HOSu)115.09Additive to reduce racemization
N,N-Diisopropylethylamine (DIEA)129.24Non-nucleophilic base
Dichloromethane (DCM)84.93Solvent
Ethyl Acetate (EtOAc)88.11Solvent
1 M Hydrochloric Acid (HCl)-Aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃)-Aqueous wash
Saturated Sodium Chloride (Brine)-Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)-Drying agent
Step-by-Step Methodology

1. Neutralization of D-Tyrosinol Hydrochloride

  • Rationale: To deprotonate the ammonium salt to the free amine, making it nucleophilic for the coupling reaction. DIEA is used as it is a sterically hindered, non-nucleophilic base that will not compete as a nucleophile in the coupling reaction.[2][6]

  • Procedure:

    • To a round-bottom flask, add D-Tyrosinol hydrochloride (1.0 eq).

    • Dissolve/suspend in dichloromethane (DCM, approx. 10 mL per gram of amino alcohol).

    • Cool the mixture to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIEA) (1.1 eq) dropwise while stirring.

    • Stir the mixture at 0 °C for 15-20 minutes. The resulting solution/suspension contains the free amine of D-Tyrosinol and is used directly in the next step.

2. Activation of Boc-L-Alanine

  • Rationale: To convert the carboxylic acid into a more reactive species (an NHS-ester) that will readily react with the amine. This pre-activation is performed separately to minimize side reactions.[10]

  • Procedure:

    • In a separate flask, dissolve Boc-L-Alanine (1.05 eq) and N-Hydroxysuccinimide (HOSu) (1.1 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the Boc-L-Alanine solution.

    • A white precipitate of dicyclohexylurea (DCU) will form. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

3. Coupling Reaction

  • Procedure:

    • Filter the activated Boc-L-Alanine mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Add the filtered solution containing the activated Boc-L-Alanine-NHS ester to the flask containing the neutralized D-Tyrosinol at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Work-up and Purification

  • Rationale: To remove unreacted starting materials, coupling reagents, and byproducts. The sequence of acidic and basic washes removes basic (DIEA) and acidic (unreacted Boc-L-Ala-OH, HOSu) impurities, respectively.

  • Procedure:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with:

      • 1 M HCl (2x)

      • Saturated NaHCO₃ solution (2x)

      • Saturated NaCl (brine) solution (1x)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude Boc-L-Alanyl-D-Tyrosinol can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel.

5. Final Deprotection (Optional)

  • Rationale: If the final unprotected dipeptide alcohol is desired, the Boc group must be removed. This is typically achieved with a strong acid like trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the purified, protected dipeptide in DCM.

    • Add an equal volume of Trifluoroacetic Acid (TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

    • The final product, L-Alanyl-D-Tyrosinol, will be obtained as a TFA salt.

Self-Validating Systems and Troubleshooting

StepMonitoring MethodPotential IssueRecommended Action
Coupling TLCIncomplete reaction (starting material remains)Allow the reaction to proceed for a longer duration. If still incomplete, consider using a more potent coupling reagent system like HATU/DIEA.
Coupling TLC / NMRFormation of side products (e.g., N-acylurea)Ensure efficient removal of DCU by filtration before adding to the amine component. Ensure the reaction temperature does not rise excessively.
Purification NMR of crude productImpurities remain after work-upPerform flash column chromatography for purification. Re-evaluate the effectiveness of the aqueous washes.
Overall Mass SpectrometryIncorrect mass of the final productVerify the integrity of all starting materials. Check for potential side reactions such as O-acylation on the tyrosine phenol if it was unprotected.

Conclusion

The use of D-Tyrosinol hydrochloride in solution-phase peptide synthesis is a powerful technique for creating C-terminally modified peptides with enhanced stability and potentially novel biological activities. Success hinges on a systematic approach that includes the careful neutralization of the hydrochloride salt, efficient activation of the incoming amino acid, and a rigorous purification strategy. By following the principles and protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their peptide drug discovery programs, paving the way for new and improved therapeutic agents.

References

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  • BenchChem. (n.d.). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis.
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  • Atherton, E., & Sheppard, R. C. (1985). Solid-phase synthesis of (tyrosyl-alanyl-glutamyl)n by segment condensation. PubMed.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
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  • Royal Society of Chemistry. (n.d.). Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A.
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  • ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-: t-butyloxycarbonyl-, HONSu: N-hydoxysuccinimide, DCC: dicyclohexylcarbodiimide, NEt3: triethylamine, Tos·Ala-OBzl (13): alanine benzyl ester p-tosylate, 4 M HCl: 4 mol/L HCl in dioxane, H2/Pd-C: hydrogenation over palladium on charcoal].
  • Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
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Application Notes & Protocols: D-Tyrosinol Hydrochloride in the Synthesis of Chiral Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of D-Tyrosinol hydrochloride as a versatile chiral building block in the synthesis of high-value heterocyclic compounds. We delve into the causality behind synthetic choices, offering field-proven insights into reaction mechanisms and protocol optimization. The primary focus is on the synthesis of chiral 2-oxazolines, critical scaffolds in asymmetric catalysis and pharmaceuticals. Detailed, step-by-step protocols, data tables, and workflow visualizations are provided to ensure reproducibility and facilitate adoption in both academic and industrial research settings.

Introduction: The Strategic Value of Chiral Heterocycles

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence stems from their ability to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets.[2][3] When chirality is introduced, as in the case of enantiomerically pure heterocycles, it unlocks the potential for highly selective and potent therapeutic agents, as biological systems are inherently chiral.

D-Tyrosinol, the amino alcohol derived from the reduction of D-tyrosine, is an invaluable chiral precursor for this purpose.[4] Supplied as its hydrochloride salt for enhanced stability and solubility, D-Tyrosinol hydrochloride offers a rigid, stereodefined framework containing three key functionalities: a primary amine, a primary alcohol, and a phenol side chain. This trifunctional nature allows for its direct incorporation into heterocyclic systems, preserving the critical stereocenter for applications in asymmetric synthesis and the development of chiral drugs.[5][6]

This guide will focus on the most prominent application of D-Tyrosinol hydrochloride: the synthesis of chiral 4-substituted-2-oxazolines. These structures are not only valuable intermediates but also serve as powerful chiral ligands (e.g., PyBOX ligands) for asymmetric metal catalysis.[7][8]

Caption: Structure and key features of D-Tyrosinol hydrochloride.

Core Application: Synthesis of Chiral 4-(4-hydroxybenzyl)-2-oxazolines

The conversion of 1,2-amino alcohols like D-Tyrosinol into 2-oxazolines is a cornerstone transformation. The resulting chiral oxazoline ring is a privileged structure in numerous bioactive natural products and serves as a highly effective chiral auxiliary, directing the stereochemical outcome of subsequent reactions.[5][9][10]

Causality of the Reaction: The synthesis universally proceeds via two fundamental steps:

  • N-Acylation: The highly nucleophilic amine of D-Tyrosinol is first acylated by a carboxylic acid equivalent (e.g., acid chloride, ester, or the acid itself with a coupling agent) to form an N-(β-hydroxy) amide intermediate. This step transforms the amine into a less reactive amide, setting the stage for the subsequent cyclization.

  • Cyclodehydration: The hydroxyl group of the intermediate is activated, turning it into a good leaving group (e.g., by protonation with a strong acid or reaction with a dehydrating agent).[7] The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group to form the five-membered oxazoline ring, expelling water or a related species.[11] This step is often stereospecific, proceeding with inversion of configuration at the hydroxyl-bearing carbon if that center is chiral and activated. For D-Tyrosinol, the stereocenter is at the amine-bearing carbon, which remains untouched, thus preserving the (R)-configuration in the final product.

Protocol 1: Two-Step Synthesis via Dehydrative Cyclization of an N-(β-hydroxy) Amide

This is the most established and reliable method, offering high yields and purity by isolating the intermediate amide. It is particularly useful when working with sensitive or complex acylating agents. Dehydrating agents like triflic acid (TfOH), Deoxo-Fluor®, or Burgess reagent are highly effective for the cyclization step.[7][9][11]

Workflow Diagram:

Caption: Two-step workflow for chiral oxazoline synthesis.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of (R)-N-(1-(4-hydroxyphenyl)-3-hydroxypropan-2-yl)benzamide

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add D-Tyrosinol hydrochloride (1.0 g, 4.91 mmol).

  • Suspension: Suspend the solid in anhydrous dichloromethane (DCM, 25 mL). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine (1.18 mL, 14.73 mmol, 3.0 eq) to the suspension. Stir for 10 minutes to neutralize the hydrochloride and liberate the free amine.

  • Acylation: In a separate flask, dissolve benzoyl chloride (0.62 mL, 5.40 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the D-Tyrosinol suspension at 0 °C over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM).

  • Workup: Quench the reaction by slowly adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(β-hydroxy) amide can be purified by column chromatography on silica gel if necessary.

Step 2: Triflic Acid-Promoted Dehydrative Cyclization

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add the purified N-(β-hydroxy) amide from Step 1 (e.g., 1.0 g, 3.69 mmol).

  • Solvent: Dissolve the amide in anhydrous acetonitrile (15 mL).

  • Catalyst Addition: Cool the solution to 0 °C. Slowly add triflic acid (TfOH) (33 µL, 0.37 mmol, 0.1 eq). Causality Note: TfOH is a powerful superacid that protonates the hydroxyl group, converting it into an excellent leaving group (H₂O), which dramatically accelerates the intramolecular cyclization.[7]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quenching & Workup: Carefully quench the reaction by adding it to a stirred, saturated solution of NaHCO₃ (30 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the final (R)-4-(4-hydroxybenzyl)-2-phenyl-4,5-dihydrooxazole.

Protocol 2: One-Pot Synthesis from Carboxylic Acids

This protocol improves efficiency by avoiding the isolation of the amide intermediate. It is ideal for rapid library synthesis. A key requirement is a coupling/dehydration system that is compatible with both reaction stages.[7]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried flask under N₂, combine D-Tyrosinol hydrochloride (204 mg, 1.0 mmol), the desired carboxylic acid (e.g., benzoic acid, 1.1 mmol), and a suitable coupling agent (e.g., EDC, 1.2 mmol).

  • Amide Formation: Dissolve/suspend the reagents in an appropriate anhydrous solvent (e.g., DCM or DMF, 10 mL). Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride. Stir at room temperature for 8-12 hours to form the amide in situ.

  • Cyclization: After confirming amide formation via TLC, cool the reaction mixture to 0 °C. Add the cyclodehydration agent (e.g., Burgess reagent, 1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir until the cyclization is complete (typically 2-4 hours).

  • Workup & Purification: Perform an appropriate aqueous workup to remove reagent byproducts, followed by extraction, drying, and purification by column chromatography as described in Protocol 1.

Reagent/ConditionRole & RationaleTypical Yields
Pyridine/DIPEA BaseNeutralizes HCl salt, scavenges HCl from acylation. DIPEA is preferred for one-pot to avoid side reactions.
Benzoyl Chloride Acylating AgentProvides the phenyl group at the 2-position of the oxazoline. Highly reactive.
Triflic Acid (TfOH) Dehydration CatalystA strong Brønsted acid that activates the hydroxyl group for nucleophilic attack by the amide oxygen.[7]
Deoxo-Fluor® Dehydrating AgentFluorinating agent that converts the hydroxyl into a good leaving group. Milder than DAST.[9][11]
Burgess Reagent Dehydrating AgentSpecifically designed for mild dehydration of alcohols. Generates neutral byproducts.[9]
Caption: Common reagents and their roles in 2-oxazoline synthesis from D-Tyrosinol.

Advanced Synthetic Strategies

Synthesis from Nitriles

An alternative, atom-economical route involves the direct reaction of D-Tyrosinol with a nitrile, often catalyzed by a Lewis acid or a metal complex. This method avoids the pre-formation of an amide bond.[12][13]

Reaction Scheme:

G reactants D-Tyrosinol + R-CN product Chiral 2-Oxazoline reactants->product Heat, Solvent catalyst Catalyst (e.g., ZnCl₂, Cu-NHC) catalyst->product

Caption: General scheme for metal-catalyzed synthesis of oxazolines from nitriles.

Protocol Insight: The reaction typically involves heating D-Tyrosinol (as the free base) and the nitrile in the presence of a catalyst like ZnCl₂ or a copper-N-heterocyclic carbene (NHC) complex.[12] The catalyst activates the nitrile towards nucleophilic attack by the amino alcohol. This method is advantageous for its high atom economy and tolerance of various functional groups on the nitrile.[13]

Application in Multicomponent Reactions (MCRs)

D-Tyrosinol hydrochloride is an excellent candidate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[14][15] An MCR involving D-Tyrosinol, an aldehyde, and an isocyanide (a Ugi-type reaction), for example, could rapidly generate a diverse library of peptide-like scaffolds containing a chiral core, which is highly valuable for hit-finding in drug discovery.[16][17][18]

Safety and Handling

D-Tyrosinol Hydrochloride (CAS: 40829-04-7)

  • Hazard Identification: Irritant. May cause skin, eye, and respiratory tract irritation.[19][20] Handle with care.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20] Use a fume hood to avoid inhalation of dust.[19]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[19]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[19]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[19][20]

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[19]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[19][20]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[19]

Conclusion

D-Tyrosinol hydrochloride stands out as a robust and highly effective chiral precursor for the synthesis of valuable heterocyclic compounds. Its pre-defined stereochemistry and versatile functional groups allow for straightforward entry into the synthesis of chiral 2-oxazolines, which are pivotal intermediates in asymmetric synthesis and drug discovery. The protocols detailed herein provide reliable and reproducible methods for leveraging this building block, while the discussion of advanced strategies highlights its potential in modern synthetic approaches like MCRs. By understanding the causality behind the reaction mechanisms and adhering to safe handling practices, researchers can confidently employ D-Tyrosinol hydrochloride to accelerate the development of novel, enantiomerically pure molecules.

References

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  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO.IDEALS.
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  • (PDF) One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries.
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  • DL-Tyrosine cas556-03-6 SDS.Durham Tech.
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Application Notes and Protocols: The Strategic Use of D-Tyrosinol Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Discovery

In the intricate landscape of drug design, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates the efficacy and safety of many therapeutic agents.[1] Biological systems, from enzymes to receptors, are inherently chiral, and thus they often interact differently with each enantiomer of a chiral drug.[2] This necessitates the synthesis of enantiomerically pure compounds to ensure target specificity and minimize off-target effects.

D-Tyrosinol hydrochloride, a derivative of the non-proteinogenic D-tyrosine, stands out as a versatile and valuable chiral building block for medicinal chemists.[3] Its structure features a primary alcohol, a primary amine, and a phenol moiety, all anchored to a defined stereocenter. This trifunctional nature, combined with its rigid aromatic core, provides a robust scaffold for the synthesis of complex molecular architectures. These features make D-Tyrosinol a prized starting material for constructing molecules ranging from chiral ligands for asymmetric catalysis to potent inhibitors of key biological targets in oncology and infectious diseases.

This guide delves into the practical application of D-Tyrosinol hydrochloride through two detailed case studies. It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, thereby fostering a deeper understanding of its strategic deployment in medicinal chemistry.

Part 1: Case Study — Synthesis of a Chiral Bis(oxazoline) Ligand for Asymmetric Catalysis

Rationale & Background:

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient production of single-enantiomer drugs. The efficacy of an asymmetric catalyst often resides in its chiral ligand, which creates a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.[1] Bis(oxazoline) (BOX) ligands are a class of C2-symmetric ligands renowned for their ability to form stable complexes with various metals and induce high enantioselectivity in a wide array of transformations, including Diels-Alder reactions, aldol reactions, and cyclopropanations.[4]

The synthesis of BOX ligands typically starts from chiral β-amino alcohols.[5] D-Tyrosinol hydrochloride provides an ideal starting point, with its stereocenter pre-defined, ensuring the final ligand is enantiomerically pure. The 4-hydroxyphenyl substituent also offers a point for further modification to fine-tune the ligand's electronic and steric properties.

Experimental Workflow: Synthesis of a D-Tyrosinol-Derived BOX Ligand

G A D-Tyrosinol Hydrochloride B Malonyl Dichloride, Et3N, DCM, 0°C A->B Reactants C N,N'-bis-acylated Intermediate B->C Yields D N,N'-bis-acylated Intermediate E TsCl, Et3N, MeCN, 0°C to rt D->E Reactants F Crude Bis(oxazoline) Ligand E->F Yields G Crude Bis(oxazoline) Ligand H Silica Gel Chromatography G->H Method I Pure BOX Ligand H->I Result

Caption: Synthetic workflow for the BOX ligand.

Protocol 1: Synthesis of Methylene-Bridged Bis(oxazoline) Ligand

Materials:

  • D-Tyrosinol hydrochloride

  • Malonyl dichloride

  • Triethylamine (Et3N), distilled

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Step 1: Synthesis of N,N'-(propanedioyl)bis(D-tyrosinol) (Intermediate 1)

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add D-Tyrosinol hydrochloride (2.0 g, 9.8 mmol) and anhydrous DCM (100 mL).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (3.1 mL, 22.5 mmol) dropwise. Stir for 20 minutes to neutralize the hydrochloride salt and liberate the free amino alcohol.

  • Acylation: In a separate flask, dissolve malonyl dichloride (0.48 mL, 4.9 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude bis-amide intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of the Bis(oxazoline) (BOX) Ligand

  • Setup: Dissolve the crude bis-amide intermediate from Step 1 in anhydrous MeCN (100 mL) in a flame-dried flask under argon. Add triethylamine (3.4 mL, 24.5 mmol).

  • Activation: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.87 g, 9.8 mmol) portion-wise over 15 minutes. Causality Note: TsCl activates the hydroxyl groups, facilitating nucleophilic attack by the amide oxygen to form the oxazoline ring.

  • Cyclization: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of 30-50% ethyl acetate in hexanes) to afford the pure BOX ligand.

Part 2: Case Study — Design and Synthesis of a Putative Mcl-1 Inhibitor

Rationale & Background:

The evasion of apoptosis (programmed cell death) is a hallmark of cancer.[6] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic member of this family that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to conventional therapies.[7] Therefore, developing small-molecule inhibitors of Mcl-1 is a promising strategy in oncology.[8]

Structurally, Mcl-1 inhibitors often mimic the BH3 domain of pro-apoptotic proteins, binding to a hydrophobic groove on the Mcl-1 surface.[6] Chiral scaffolds are essential to correctly orient the key pharmacophoric groups into this binding pocket. D-Tyrosinol provides a rigid, stereodefined core that can be elaborated to present functionalities that interact with key residues in the Mcl-1 binding site. This case study outlines a plausible synthetic route to a novel Mcl-1 inhibitor scaffold derived from D-Tyrosinol.

Synthetic Pathway: Putative Mcl-1 Inhibitor from D-Tyrosinol

G A D-Tyrosinol Hydrochloride B Boc2O, Et3N, DCM A->B Reagents C N-Boc-D-Tyrosinol B->C Product D N-Boc-D-Tyrosinol E 2-Naphthylsulfonyl chloride, Pyridine D->E Reagents F Protected Sulfonamide E->F Product G Protected Sulfonamide H 4M HCl in Dioxane G->H Reagent I Amine Hydrochloride Salt H->I Product J Amine Hydrochloride Salt K Indole-2-carboxylic acid, HATU, DIPEA J->K Reagents L Final Mcl-1 Inhibitor K->L Product

Caption: Synthesis of a putative Mcl-1 inhibitor.

Protocol 2: Synthesis of a D-Tyrosinol-Derived Mcl-1 Inhibitor

Step 1-3: Synthesis of the Sulfonamide Amine Intermediate

  • Boc Protection: Following the procedure in Protocol 1 (Step 1), protect the primary amine of D-Tyrosinol with Di-tert-butyl dicarbonate (Boc2O) to yield N-Boc-D-Tyrosinol.

  • Sulfonylation of Phenol: Dissolve N-Boc-D-Tyrosinol (1.0 eq) in pyridine at 0 °C. Add 2-naphthalenesulfonyl chloride (1.1 eq) and stir at room temperature for 12 hours. Causality Note: The naphthylsulfonamide moiety is designed to occupy a key hydrophobic pocket (the p2 pocket) of the Mcl-1 binding groove.

  • Workup and Purification: Perform an aqueous workup as previously described, and purify by silica gel chromatography to obtain the protected sulfonamide.

  • Boc Deprotection: Dissolve the purified product in a minimal amount of DCM and add a solution of 4M HCl in 1,4-dioxane. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt, which is collected by filtration.

Step 4: Final Amide Coupling

  • Setup: To a solution of the amine hydrochloride salt (1.0 eq), indole-2-carboxylic acid (1.05 eq), and HATU (1.1 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality Note: The indole moiety is intended to mimic a tryptophan residue, forming a key hydrogen bond and hydrophobic interactions in the p4 pocket of Mcl-1.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Workup and Purification: Dilute the reaction with ethyl acetate and wash extensively with water and brine. Dry the organic phase (MgSO4), concentrate, and purify by silica gel chromatography or preparative HPLC to yield the final putative Mcl-1 inhibitor.

Protocol 3: Biological Evaluation - In Vitro Mcl-1 Inhibition Assay (Fluorescence Polarization)

This protocol is a self-validating system to confirm target engagement.

  • Principle: A fluorescently labeled BH3 peptide binds to the Mcl-1 protein, resulting in a high fluorescence polarization (FP) signal. A small molecule inhibitor that displaces this peptide will cause the peptide to tumble freely in solution, leading to a decrease in the FP signal.

  • Procedure:

    • Prepare a serial dilution of the synthesized compound in assay buffer (e.g., PBS, 0.01% Triton X-100).

    • In a 384-well plate, add the Mcl-1 protein and the fluorescently labeled BIM BH3 peptide to each well at optimized concentrations.

    • Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no Mcl-1 protein) controls.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in FP against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Quantitative Summary
CompoundMcl-1 FP IC50 (µM)Bcl-xL FP IC50 (µM)Cell Viability (MV-4-11) GI50 (µM)
Putative Inhibitor 0.25> 500.8
Literature Control [6]0.18> 500.5

Data are hypothetical but representative of expected results for a selective Mcl-1 inhibitor.

Signaling Pathway: Mcl-1 in Apoptosis Regulation

G cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic (BH3-only) cluster_2 Anti-Apoptotic cluster_3 Effectors cluster_4 Apoptosis Cascade Stress Chemotherapy, UV radiation etc. BH3 BIM, PUMA, NOXA Stress->BH3 activates AntiApop Mcl-1, Bcl-2, Bcl-xL BH3->AntiApop inhibits Effectors BAX, BAK AntiApop->Effectors inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Effectors->MOMP induces Caspase Caspase Activation MOMP->Caspase Apoptosis Cell Death Caspase->Apoptosis Inhibitor D-Tyrosinol-derived Mcl-1 Inhibitor Inhibitor->AntiApop inhibits Mcl-1

Caption: Role of Mcl-1 in the intrinsic apoptosis pathway.

Conclusion

These case studies illustrate the profound utility of D-Tyrosinol hydrochloride as a chiral precursor in medicinal chemistry. Its inherent stereochemistry and versatile functional handles allow for the efficient and stereocontrolled synthesis of complex molecules. Whether constructing sophisticated ligands to control the stereochemical course of a reaction or designing targeted therapeutics to modulate a specific biological pathway, D-Tyrosinol hydrochloride serves as an invaluable tool for the modern drug discovery scientist. The protocols and rationales provided herein are intended to serve as a practical guide and a foundation for further innovation in the field.

References

  • Ghosh, A. K., & Pradhan, T. K. (2006). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron, 62(52), 11975-12003. [Link]

  • Yi, H., et al. (2020). Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors. European Journal of Medicinal Chemistry, 187, 112142. [Link]

  • Kotschy, A., et al. (2016). The role of MCL-1 in cancer and cancer therapy. Oncotarget, 7(26), 40857–40877. [Link]

  • Ramsey, H. E., & Carrell, H. L. (2019). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry, 62(17), 7864–7883. [Link]

  • Acker, T. M., & Auld, D. S. (2014). The Significance of Chirality in Drug Design and Development. In Burger's Medicinal Chemistry and Drug Discovery. Wiley. [Link]

  • Warner, D. L., et al. (2019). Development of Mcl-1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 62(17), 7884–7903. [Link]

  • Sun, J., & Zhou, Q. L. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(5), 1598-1610. [Link]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. [Link]

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Troubleshooting & Optimization

Deprotection challenges of D-Tyrosinol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Deprotection, Isolation, and Stability of D-Tyrosinol HCl Ticket ID: TYR-D-HCl-001 Status: Open Resource Support Lead: Senior Application Scientist

Introduction

You are likely accessing this guide because your deprotection of D-Tyrosinol derivatives (e.g., N-Boc-D-Tyrosinol or O-tert-butyl-D-Tyrosinol) has resulted in low yields, sticky hygroscopic solids, or inexplicable impurities.

D-Tyrosinol hydrochloride combines three chemically distinct challenges into one molecule:

  • The Phenol: An electron-rich trap for carbocations (leading to irreversible alkylation).

  • The

    
    -Amino Alcohol:  A structural motif prone to 
    
    
    
    acyl migration under acidic conditions.[1]
  • The Hydrochloride Salt: Extremely hygroscopic and difficult to crystallize compared to its amino acid precursor.

This guide provides self-validating protocols to navigate these challenges.

Module 1: The Alkylation Trap (Boc/t-Bu Removal)

The Issue: During the acidolytic cleavage of Boc (amine protection) or t-Bu (ether protection), tert-butyl carbocations (


-Bu

) are generated.[2] The electron-rich phenol ring of Tyrosinol acts as an internal scavenger, resulting in 3-tert-butyl-D-tyrosinol impurities which are difficult to separate.

The Fix: You must employ a "Scavenger Cocktail" that is more nucleophilic than the Tyrosinol phenol ring.

Optimized Protocol: The "High-Scavenge" Deprotection

Reagents:

  • Acid: 4M HCl in Dioxane (Preferred over TFA for direct HCl salt formation).

  • Solvent: Dichloromethane (DCM) or minimal Dioxane.

  • Scavengers: Triisopropylsilane (TIPS) and Water.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Boc-D-Tyrosinol in minimal DCM (

    
     mL/g).
    
  • Scavenger Addition (CRITICAL): Add 2.5% v/v Water and 2.5% v/v TIPS before adding the acid.

    • Why? Water traps the cation to form t-butanol; TIPS traps it to form silyl species.

  • Acidolysis: Add 10 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Monitoring: Allow to warm to room temperature. Monitor via HPLC/MS.

    • Success Marker: Disappearance of Starting Material (M+H) and absence of M+56 peaks (indicative of t-butyl alkylation).

Visualizing the Mechanism:

ScavengerMechanism Boc Boc-Group (Acid Labile) Cation t-Butyl Cation (Electrophile) Boc->Cation HCl Cleavage Tyrosinol Tyrosinol Phenol (Nucleophile) Cation->Tyrosinol No Scavenger Scavenger TIPS / H2O (Sacrificial Nucleophile) Cation->Scavenger With Scavenger Impurity 3-t-Butyl-Tyrosinol (Irreversible Impurity) Tyrosinol->Impurity Alkylation SafeWaste Inert Byproducts (t-Butanol / Silyl-t-Bu) Scavenger->SafeWaste Trapping

Figure 1: Kinetic competition between the Tyrosinol phenol ring and scavengers for the reactive t-butyl cation.

Module 2: The Migration Risk ( Shift)

The Issue: Unlike amino acids, amino alcohols like Tyrosinol possess a hydroxyl group on the


-carbon. Under strong acidic conditions (like 4M HCl), the acyl group on the nitrogen (if you are deprotecting an amide) or the protonated amine itself can interact with the hydroxyl, leading to inversion or migration issues.

While simple Boc removal usually yields the free amine, if you are handling N-acyl derivatives, acid can catalyze an


 shift, moving the acyl group to the oxygen.

The Fix: Maintain strict pH control during workup. The hydrochloride salt is stable, but if you attempt to neutralize to the free base in water, the migration equilibrium accelerates.

Troubleshooting Table: Migration Triggers

ConditionRisk LevelOutcomeCorrective Action
Anhydrous HCl (Gas/Dioxane) LowStable HCl SaltIsolate by precipitation (see Module 3).
Aqueous Acid (1M HCl) MediumHydrolysis riskKeep temperature < 5°C.
Basic Workup (pH > 9) High

Migration
Do not store as free base in solution.
Neutralization (pH 7) MediumKinetic InstabilityLyophilize immediately if free base is needed.

Module 3: Purification & Hygroscopicity

The Issue: D-Tyrosinol Hydrochloride is often obtained as a hygroscopic "gum" rather than a powder. This is due to the amphiphilic nature of the molecule (polar salt head, lipophilic aromatic tail) holding onto solvent.

The Fix: A "Crash Crystallization" protocol using polarity contrast.

Protocol: The "Anti-Solvent" Isolation
  • Concentration: After the reaction (Module 1), evaporate the reaction solvent (Dioxane/DCM) to near dryness under reduced pressure. Do not heat above 40°C.

  • Solubilization: Redissolve the gummy residue in a minimum amount of Methanol (MeOH) or Isopropanol (IPA) .

    • Ratio: ~2 mL solvent per gram of crude.

  • Precipitation: Add this solution dropwise into a rapidly stirring beaker of Cold Diethyl Ether (

    
    )  or MTBE .
    
    • Ratio: 10:1 (Ether:Alcohol).

  • Filtration: A white precipitate should form immediately. Filter under Nitrogen (to prevent moisture absorption).

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    

Visualizing the Workflow:

PurificationFlow Crude Crude Hygroscopic Gum (HCl Salt + Solvent) Dissolve Dissolve in MeOH/IPA (High Solubility) Crude->Dissolve Precip Drop into Cold Ether/MTBE (Anti-Solvent) Dissolve->Precip Rapid Stirring Filter Filter under N2 (Exclude Moisture) Precip->Filter Dry Vacuum Dry over P2O5 (Final Powder) Filter->Dry

Figure 2: Purification workflow to convert hygroscopic oils into stable crystalline solids.

Frequently Asked Questions (FAQ)

Q: Why is my D-Tyrosinol HCl turning pink/brown upon storage? A: This indicates phenol oxidation. Tyrosine derivatives are sensitive to air oxidation, forming quinone-like species.

  • Fix: Store the HCl salt under Argon at -20°C. Ensure all solvents used in purification are degassed.

Q: Can I use TFA instead of HCl? A: Yes, but you will isolate the Trifluoroacetate (TFA) salt, not the Hydrochloride. TFA salts are often oils and can be cytotoxic in biological assays. To convert TFA salt to HCl:

  • Dissolve TFA salt in MeOH.

  • Treat with 4M HCl in Dioxane (excess).

  • Evaporate and repeat 3x to drive off volatile TFA.

Q: How do I verify I haven't racemized the D-isomer to the L-isomer? A: While amino alcohols are more resistant to racemization than amino acids (due to the lack of the


-carbonyl acidity), harsh conditions can still cause issues.
  • Validation: Check Optical Rotation

    
    . Compare against a standard.
    
  • Advanced: Use Chiral HPLC with a Crownpak CR(+) column, which effectively separates D/L amino acids and alcohols.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols.

  • Side Reactions in Peptide Synthesis. Lundt, B. F., et al. (1978). Selective removal of the t-butyl group.[3] (Discusses Scavengers).

  • Acyl Migration Mechanisms. Golebiowski, A., et al. (1994). N

    
     O Acyl Migration in Amino Alcohols.
    
  • Purification of Hygroscopic Salts. Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. (Techniques for amino acid salts).[4]

Sources

D-Tyrosinol hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Tyrosinol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of D-Tyrosinol hydrochloride. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity of your results.

Introduction to D-Tyrosinol Hydrochloride Stability

D-Tyrosinol hydrochloride is a chiral amino alcohol derivative of D-tyrosine.[1] Its chemical structure, featuring a phenol group, a primary amine, and a primary alcohol, dictates its stability profile.[2] While the product is chemically stable under standard ambient conditions, its functional groups are susceptible to degradation under various stress conditions.[3] Understanding these potential degradation pathways is crucial for proper handling, storage, and the development of stable formulations and robust analytical methods.

This guide is based on established chemical principles and data from structurally related compounds, as specific forced degradation studies on D-Tyrosinol hydrochloride are not extensively available in public literature. The pathways described herein are inferred based on the reactivity of its constituent functional groups.[4][5]

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Potential Degradation Pathways

  • Recommended Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for D-Tyrosinol hydrochloride?

A1: D-Tyrosinol hydrochloride should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] The recommended storage temperature is typically between 0-8°C.[7] It is important to protect it from moisture and light to minimize degradation.

Q2: Is D-Tyrosinol hydrochloride sensitive to light?

A2: Yes, compounds with a phenol group, like D-Tyrosinol hydrochloride, can be susceptible to photodegradation.[4] Exposure to UV or fluorescent light can induce photo-oxidation, potentially leading to the formation of colored degradation products.[8] It is advisable to store the compound in light-resistant containers and to minimize exposure to light during experimental procedures.

Q3: What are the likely impurities I might find in a batch of D-Tyrosinol hydrochloride?

A3: Besides potential degradation products, impurities could arise from the synthesis process. These may include residual starting materials, reagents, or by-products. A stability-indicating analytical method, such as HPLC, is essential to separate and quantify these impurities from the active pharmaceutical ingredient (API).[9]

Q4: Can I use D-Tyrosinol hydrochloride in aqueous solutions? What is its stability in water?

A4: D-Tyrosinol hydrochloride is soluble in water. However, the stability of the compound in aqueous solutions can be pH-dependent. The primary amine and phenol groups can participate in acid-base equilibria, which may influence degradation rates, particularly hydrolysis and oxidation. It is recommended to use freshly prepared solutions or to perform stability studies in the desired buffer system to determine its viability for your application.

Q5: How can I monitor the stability of D-Tyrosinol hydrochloride in my formulation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the stability of D-Tyrosinol hydrochloride.[10][11] This method should be able to separate the intact drug from any potential degradation products and impurities. Key parameters to monitor over time include the assay of D-Tyrosinol hydrochloride, the levels of known and unknown degradation products, and any changes in physical appearance, such as color.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of D-Tyrosinol hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram 1. Formation of degradation products due to improper storage or handling (e.g., exposure to light, high temperature, or incompatible excipients). 2. Contamination of the sample or mobile phase. 3. Column degradation.1. Review storage conditions and experimental procedures to identify potential stressors. Perform forced degradation studies to identify and characterize potential degradation products.[12] 2. Prepare fresh mobile phase and samples. Ensure all glassware and equipment are clean. 3. Check column performance with a standard compound. If necessary, wash or replace the column.
Decrease in assay value or loss of potency 1. Chemical degradation of D-Tyrosinol hydrochloride. 2. Inaccurate weighing or dilution of the sample. 3. Issues with the analytical method (e.g., non-optimized mobile phase, detector malfunction).1. Investigate potential degradation pathways (see Section 3). Use a validated stability-indicating method to confirm degradation.[10] 2. Re-prepare the sample, ensuring accurate measurements. 3. Verify the performance of the analytical method by running system suitability tests and analyzing a freshly prepared standard.
Discoloration of the solid material (e.g., turning yellow or brown) 1. Oxidation of the phenol group, which is a common degradation pathway for phenolic compounds.[4][5] 2. Exposure to light or high temperatures.1. Store the material in an inert atmosphere (e.g., under nitrogen or argon) if possible. 2. Ensure the container is tightly sealed and stored in a cool, dark place. Use amber vials or other light-protecting containers.
Poor peak shape in HPLC analysis (e.g., tailing or fronting) 1. Interaction of the amine group with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For amines, a low pH (e.g., 2.5-3.5) is often effective. 3. Reduce the concentration or injection volume of the sample.

Potential Degradation Pathways

Based on the functional groups present in D-Tyrosinol hydrochloride, the following degradation pathways are plausible under stress conditions.

Oxidative Degradation

Oxidation is a primary degradation pathway for molecules containing phenol and amine functionalities.[4]

  • Phenol Oxidation: The phenol group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[5] This can lead to the formation of quinone-type structures, which are often colored. Further reactions can result in polymerization or the formation of dimers (dityrosinol).

  • Amine Oxidation: The primary amine group can be oxidized to form various products, including imines, nitroso, and nitro compounds, although this is generally less facile than phenol oxidation.

Photodegradation

Exposure to UV light can provide the energy to initiate free-radical reactions, leading to oxidation and dimerization of the phenol group.[8] This can result in the formation of complex mixtures of degradation products.

Thermal Degradation

At elevated temperatures, D-Tyrosinol hydrochloride may undergo degradation. Potential thermal degradation pathways could involve dehydration of the alcohol group or decarboxylation if the parent amino acid is present as an impurity.

pH-Dependent Degradation (Hydrolysis)

While D-Tyrosinol hydrochloride does not contain readily hydrolyzable functional groups like esters or amides, its stability can be influenced by pH.

  • Acidic Conditions: Under strong acidic conditions and heat, reactions involving the alcohol group, such as ether formation or elimination, could potentially occur.

  • Basic Conditions: In alkaline solutions, the phenol group will be deprotonated to a phenoxide ion, which is highly susceptible to oxidation. Therefore, degradation under basic conditions is likely to be dominated by oxidative pathways.

The following diagram illustrates the potential degradation pathways of D-Tyrosinol hydrochloride.

G cluster_stress Stress Conditions cluster_compound D-Tyrosinol HCl cluster_products Potential Degradation Products Oxidation (H2O2) Oxidation (H2O2) DT D-Tyrosinol HCl Oxidation (H2O2)->DT Photodegradation (UV Light) Photodegradation (UV Light) Photodegradation (UV Light)->DT Thermal (Heat) Thermal (Heat) Thermal (Heat)->DT pH (Acid/Base) pH (Acid/Base) pH (Acid/Base)->DT Oxidized_Products Quinone-type structures Dityrosinol DT->Oxidized_Products Oxidation Photo_Products Radical-induced dimers and oligomers DT->Photo_Products Photolysis Thermal_Products Dehydration products DT->Thermal_Products Thermolysis pH_Products Oxidized phenoxides (base) Etherification products (acid) DT->pH_Products Hydrolysis G cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL D-Tyrosinol HCl Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis: - % Degradation - Impurity Profile - Peak Purity hplc->data end Establish Degradation Profile data->end

Caption: Workflow for a typical forced degradation study.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately assessing the purity and stability of D-Tyrosinol hydrochloride.

Recommended Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm (due to the phenol chromophore)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development Considerations:

  • The mobile phase pH should be optimized to ensure good peak shape for the basic amine group.

  • The gradient profile should be adjusted to achieve adequate resolution between D-Tyrosinol hydrochloride and all potential degradation products. [11]* The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [10]

References

  • Sigma-Aldrich. (2025).
  • Chem-Impex. (n.d.). D-Tyrosinol hydrochloride.
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (2025).
  • Biosciences Biotechnology Research Asia. (2021).
  • PubMed. (2021). Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed.
  • PubMed. (2022).
  • BioPharm International. (2018).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • SEP Analytical Labs. (n.d.).
  • Pharmaceutical Outsourcing. (2012).
  • Pharmaguideline. (n.d.).
  • ResearchGate. (2016). Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Nilotinib (A Tyrosine Kinase Inhibitor).
  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (2021). A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. (1977). Inhibition by lead of phenylethanolamine-N-methyltransferase.
  • Wikipedia. (n.d.). Phenylethanolamine.
  • PubMed. (2017). Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase.
  • Chem-Impex. (n.d.). L-Tyrosinol hydrochloride.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ChemXpress. (2015).

Sources

Validation & Comparative

A Researcher's Guide to D-Tyrosinol Hydrochloride and D-Phenylalaninol as Chiral Synthons

Author: BenchChem Technical Support Team. Date: February 2026

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In the precise world of asymmetric synthesis, the choice of chiral building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the most reliable of these foundational molecules are amino acid derivatives, prized for their high enantiopurity and versatile reactivity. This guide offers an in-depth comparative analysis of two prominent chiral synthons: D-Tyrosinol hydrochloride and D-phenylalaninol, designed for researchers, scientists, and drug development professionals. We will explore their distinct characteristics, applications, and the practical considerations for their use in the laboratory.

Foundational Physicochemical Properties

While both D-Tyrosinol hydrochloride and D-phenylalaninol are derived from their parent amino acids, their subtle structural differences lead to important variations in their physical and chemical properties.

PropertyD-Tyrosinol HydrochlorideD-PhenylalaninolKey Considerations for Researchers
Molecular Formula C9H14ClNO2C9H13NOD-Tyrosinol is supplied as a hydrochloride salt, which enhances stability but necessitates a neutralization step for many reactions.
Molecular Weight 203.67 g/mol 151.21 g/mol [1][2]The difference in molecular weight is crucial for accurate stoichiometric calculations.
Melting Point 161-165 °C93-95 °C[1]The higher melting point of D-Tyrosinol hydrochloride suggests greater crystalline stability.
Solubility Soluble in water.Soluble in dichloromethane, ethyl acetate, and methanol.[1]The phenolic hydroxyl group in D-Tyrosinol increases its polarity and water solubility, a key factor in solvent selection.
Appearance White to off-white powder.[3]White to yellow crystalline powder and chunks.[1]Both are stable solids under standard laboratory conditions.

The most significant distinction is the phenolic hydroxyl group in D-Tyrosinol and its provision as a hydrochloride salt. This salt form generally provides better long-term storage stability. However, it also requires a neutralization step, typically with a non-nucleophilic base like triethylamine, before use in many synthetic transformations. D-phenylalaninol, conversely, is usually provided as a free base, allowing for its direct application.

A Comparative Look at Reactivity and Synthetic Applications

Both synthons are valued for the reactivity of their primary amine and hydroxyl groups, which allow for a wide range of chemical modifications.

Crafting Chiral Ligands for Asymmetric Catalysis

A major application for both D-Tyrosinol hydrochloride and D-phenylalaninol is in the synthesis of chiral ligands for transition-metal-catalyzed reactions.[4][5][6] The 1,2-amino alcohol structure is a key feature in many successful ligand families.

Experimental Workflow: Synthesis of Chiral Oxazolines

Caption: General workflow for chiral oxazoline synthesis.

The choice between these two synthons for ligand synthesis often depends on the desired electronic and steric properties of the resulting catalyst. The electron-donating phenolic hydroxyl group in D-Tyrosinol can modulate the electronic environment of the metal center, which can affect catalytic activity and selectivity. In contrast, the benzyl group of D-phenylalaninol offers a non-polar, sterically bulky substituent.

Role as Chiral Auxiliaries

These molecules are also used as chiral auxiliaries to control the stereochemical outcome of reactions. They can be temporarily attached to a prochiral substrate to guide the approach of a reagent.

Building Blocks for Pharmaceutical Intermediates

D-Tyrosinol and D-phenylalaninol are integral components of many biologically active molecules.[7][8]

  • D-Phenylalaninol is a precursor in the synthesis of some psychostimulants and is a known metabolite of certain drugs.[9]

  • D-Tyrosinol derivatives have shown potential in mediating cytotoxicity against certain cancer cells.[8]

Detailed Experimental Protocols

Here are representative protocols for common transformations involving these synthons.

Protocol 1: N-Pyrrole Protection of L-Phenylalaninol

Objective: To protect the primary amine of L-phenylalaninol with a pyrrole group, a reaction that can be achieved rapidly and efficiently.

Materials:

  • L-Phenylalaninol

  • 2,5-Dimethoxytetrahydrofuran

  • Water

Procedure: A highly efficient protocol for the N-pyrrole protection of L-phenylalaninol can be completed in water at 90°C in just 15 minutes, leading to a nearly quantitative conversion to the final product.[10][11] This method offers a significant improvement over traditional methods that often require acidic conditions and longer reaction times.[10][11]

Protocol 2: N-PhF Protection of a Phenylalaninol Derivative

Objective: To protect the primary amine with the 9-phenyl-9-fluorenyl (PhF) group, which required temporary protection of the hydroxyl group.

Procedure: For a derivative of phenylalaninol, the N-protection with the PhF group was successfully achieved in a 77% yield over four steps.[12] This process involved the hydrogenolysis of a Cbz protecting group, temporary TMS protection of the alcohol, introduction of the PhF group, and subsequent removal of the TMS group.[12]

Strategic Considerations for Synthon Selection

The decision between D-Tyrosinol hydrochloride and D-phenylalaninol should be based on the specific requirements of the synthetic target.

G cluster_0 Synthetic Goal cluster_1 Choose D-Phenylalaninol for: cluster_2 Choose D-Tyrosinol HCl for: goal Desired Molecular Properties p1 Non-polar, bulky substituent goal->p1 p2 Avoidance of hydroxyl group reactivity goal->p2 p3 Direct use without neutralization goal->p3 t1 Incorporation of a phenolic hydroxyl goal->t1 t2 Further functionalization via the hydroxyl goal->t2 t3 Electronic tuning of a catalyst goal->t3

Caption: Decision framework for selecting the appropriate chiral synthon.

Conclusion

D-Tyrosinol hydrochloride and D-phenylalaninol are both powerful chiral synthons with unique advantages. D-phenylalaninol provides a non-polar, sterically demanding building block that is simple to use. D-Tyrosinol hydrochloride, while requiring an extra neutralization step, offers a versatile phenolic hydroxyl group for further synthetic modifications and electronic tuning. A clear understanding of these differences is crucial for the rational design and successful implementation of asymmetric syntheses.

References

  • Chem-Impex. D-Phenylalaninol. Retrieved from [Link]

  • Chem-Impex. D-Tyrosine methyl ester hydrochloride. Retrieved from [Link]

  • Grokipedia. Tyrosinol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of D-Phenylalanine: Properties and Synthesis for Pharmaceutical Applications. (2026-01-21). Retrieved from [Link]

  • MDPI. Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. (2026-01-29). Retrieved from [Link]

  • ACS Catalysis. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Retrieved from [Link]

  • University College Dublin. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2025-11-19). Retrieved from [Link]

  • NCBI Bookshelf. Allergic Drug Reactions. In: Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Retrieved from [Link]

  • National Institutes of Health. The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. (2023-12-11). Retrieved from [Link]

  • PubMed Central. Discovery and enantiocontrol of axially chiral urazoles via organocatalytic tyrosine click reaction. (2016-02-11). Retrieved from [Link]

  • PubMed Central. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015-02-26). Retrieved from [Link]

  • MDPI. Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Retrieved from [Link]

  • PubChem. phenylalaninol, (R)-. Retrieved from [Link]

  • Google Patents. Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • PubChem. Tyrosinol. Retrieved from [Link]

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Retrieved from [Link]

  • ResearchGate. Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. (2025-08-06). Retrieved from [Link]

  • RSC Chemical Biology. Enzymatic strategies for asymmetric synthesis. (2021-06-01). Retrieved from [Link]

  • Wikipedia. Phenylalaninol. Retrieved from [Link]

  • ACS Publications. Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. (2019-12-24). Retrieved from [Link]

  • RSC Publishing. The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating D-Tyrosinol Hydrochloride Derivatives with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural verification of chiral building blocks like D-Tyrosinol and its derivatives is paramount. These compounds are foundational in synthesizing a wide array of pharmacologically active molecules, where precise stereochemistry and connectivity dictate biological function. While 1D Nuclear Magnetic Resonance (NMR) provides a fundamental overview, the complexity of derivatized structures—especially in their salt forms—demands a more sophisticated, multi-dimensional approach for complete and confident characterization.

This guide provides an in-depth, comparative analysis of 2D NMR techniques as applied to the structural elucidation of D-Tyrosinol hydrochloride derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, demonstrating how an integrated 2D NMR strategy forms a self-validating system for determining constitutional isomerism, regiochemistry, and relative stereochemistry.

The Analytical Challenge: Beyond the 1D Spectrum

A 1D ¹H or ¹³C NMR spectrum of a D-Tyrosinol derivative can be crowded, with overlapping signals, particularly in the aromatic region or if multiple aliphatic modifications are present.[1] Key questions often remain unanswered:

  • Connectivity: Has derivatization occurred at the phenol, the amine, or the primary alcohol?

  • Stereointegrity: Has the inherent stereochemistry of the D-Tyrosinol backbone been preserved during synthesis?

  • Salt Formation: Is the hydrochloride salt definitively formed at the amine, and how does this affect the electronic environment of neighboring protons?

Answering these questions requires observing correlations between nuclei—both through chemical bonds and through space. This is the domain of 2D NMR spectroscopy.[2]

The 2D NMR Toolkit: A Comparative Overview

A suite of 2D NMR experiments is available, each providing a unique piece of the structural puzzle. The art of elucidation lies in selecting the right experiments and integrating their data logically.[3]

Experiment Full Name Information Provided Primary Use for D-Tyrosinol Derivatives
COSY CO rrelation S pectroscopY ¹H-¹H correlations through 2-3 bonds (J-coupling).[4]Mapping the proton spin systems of the aliphatic chain and the aromatic ring.
HSQC H eteronuclear S ingle Q uantum C oherence¹H-¹³C correlations through one bond.[5]Unambiguously assigning each proton to its directly attached carbon.
HMBC H eteronuclear M ultiple B ond C orrelation¹H-¹³C correlations through 2-4 bonds.[6]Connecting molecular fragments, identifying quaternary carbons, and confirming regiochemistry of derivatization.
NOESY N uclear O verhauser E ffect S pectroscopY ¹H-¹H correlations through space (<5 Å).[7]Determining relative stereochemistry and conformation by identifying protons that are close in space, regardless of bond connectivity.

An Integrated Strategy for Structural Validation

Caption: Integrated workflow for 2D NMR structural elucidation.

Step 1: The Foundation (1D NMR)

Begin with standard ¹H and ¹³C spectra. While not definitive, they provide the initial inventory of proton and carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Step 2: Assigning C-H Pairs (HSQC)

The HSQC experiment is the most efficient way to link every proton to its directly attached carbon. This is a critical, unambiguous starting point. For a D-Tyrosinol derivative, this experiment will clearly correlate the aliphatic protons (at C1, C2, and C3) with their respective carbons and the aromatic protons with their carbons.

  • Why HSQC over HMQC? While Heteronuclear Multiple Quantum Coherence (HMQC) provides the same information, modern HSQC pulse sequences often yield spectra with better resolution and cleaner phase properties, making interpretation more straightforward.

Step 3: Mapping the Aliphatic Chain (COSY)

The COSY (Correlation Spectroscopy) experiment reveals ¹H-¹H couplings, effectively tracing the proton connectivity within a spin system.[9] In a D-Tyrosinol derivative, a COSY spectrum will show a clear correlation pathway:

  • The protons on the hydroxymethyl group (H-3) will correlate with the chiral center proton (H-2).

  • The chiral center proton (H-2) will correlate with the benzylic protons (H-1).

This confirms the integrity of the three-carbon amino alcohol backbone. A separate spin system will be observed for the aromatic protons, showing their ortho, meta, or para relationships.

Step 4: Connecting the Fragments (HMBC)

The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular structure. It reveals long-range (2-3 bond) correlations between protons and carbons, bridging gaps between spin systems and connecting to non-protonated (quaternary) carbons.[10]

  • Self-Validation in Action:

    • Confirming the Backbone: The benzylic protons (H-1) should show an HMBC correlation to the chiral carbon (C-2) and to the quaternary aromatic carbon (C-4). This validates the COSY data and firmly attaches the aliphatic chain to the aromatic ring.

    • Identifying Regiochemistry: Imagine a derivative where an acetyl group has been added. Where is it?

      • O-acetylation (Phenol): The acetyl methyl protons will show a strong HMBC correlation to the ester carbonyl carbon, and crucially, this carbonyl carbon will show a correlation to the aromatic carbon bearing the oxygen (C-7).

      • N-acetylation (Amine): The acetyl methyl protons will show a correlation to the amide carbonyl carbon. This carbonyl, in turn, will show a correlation to the chiral center carbon (C-2).

      • O-acetylation (Primary Alcohol): The acetyl methyl protons correlate to the ester carbonyl, which in turn correlates to the C-3 carbon of the backbone.

Caption: Key HMBC correlations for fragment connection.

Step 5: Defining Stereochemistry (NOESY)

While the previous experiments define the 2D structure, they do not confirm the 3D arrangement of atoms. The NOESY experiment detects protons that are close in space, revealing through-space dipolar couplings.[11] For a chiral molecule like D-Tyrosinol, this is essential for confirming that the relative stereochemistry has not been altered.

  • Key Insight: In a preferred conformation, the protons on the chiral center (H-2) will show NOE correlations to specific protons on the aromatic ring and the aliphatic chain. These correlations can be compared to those predicted by molecular modeling for the D-enantiomer to provide strong evidence for stereochemical retention. The absence of a cross-peak can be just as informative as its presence.[5]

Special Consideration: The Hydrochloride Salt

The presence of the hydrochloride salt primarily affects the amine group.

  • Protonation Site: Protonation occurs at the basic nitrogen atom. This deshields adjacent protons, causing a downfield shift in the ¹H NMR signals of H-2 and H-1 compared to the free base.[12]

  • Exchangeable Protons: The ammonium proton (NH₂⁺) and the hydroxyl protons (-OH) are exchangeable.[13] Their observation and appearance depend heavily on the solvent.

    • In aprotic solvents like DMSO-d₆, exchange is slow, and these protons are often observed as distinct, sometimes broad, signals that may show coupling.

    • In protic solvents like D₂O or CD₃OD, these protons will rapidly exchange with the solvent's deuterium, often leading to their disappearance from the ¹H spectrum.[14] This D₂O exchange experiment is a classic technique to confirm the identity of -OH and -NH protons.

Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the D-Tyrosinol hydrochloride derivative.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

General 2D NMR Acquisition Parameters (Example on a 500 MHz Spectrometer):

  • COSY (selcogp):

    • Spectral Width: 12 ppm in both F1 and F2 dimensions.

    • Acquisition Time: ~0.2 s.

    • Relaxation Delay: 1.5 s.

    • Number of Scans: 4-8.

    • Number of Increments (F1): 256-512.

  • HSQC (hsqcedetgpsisp2.2):

    • ¹H Spectral Width: 12 ppm.

    • ¹³C Spectral Width: 160-200 ppm.

    • ¹J(CH) Coupling Constant: Optimized for 145 Hz.

    • Number of Scans: 8-16.

    • Number of Increments (F1): 256.

  • HMBC (hmbcgplpndqf):

    • ¹H Spectral Width: 12 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Long-Range Coupling Constant: Optimized for 8 Hz.

    • Number of Scans: 16-64 (requires more scans for weaker correlations).

    • Number of Increments (F1): 256-400.

  • NOESY (noesygpph):

    • Spectral Width: 12 ppm in both dimensions.

    • Mixing Time (d8): 500-800 ms (optimized based on molecular size).

    • Number of Scans: 16-32.

    • Number of Increments (F1): 256-512.

Conclusion

Validating the structure of a D-Tyrosinol hydrochloride derivative is a process of systematic, logical deduction. No single experiment provides the complete picture. By strategically combining the through-bond connectivity information from COSY, HSQC, and HMBC with the through-space proximity data from NOESY, a researcher can build an unassailable, self-validating structural proof. This integrated approach ensures the highest level of scientific integrity, providing the confidence needed to advance promising compounds in the drug development pipeline.

References

  • Understanding 2D NMR Techniques. Scribd. [Link]

  • 2D NMR: Overview of Homonuclear Correlation Techniques. Journal of Visualized Experiments (JoVE). [Link]

  • Theoretical NMR correlations based Structure Discussion. PubMed Central. [Link]

  • Kwan, E. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. PubMed Central. [Link]

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